6-Oxa-1-thiaspiro[2.5]octane

Catalog No.
S12374262
CAS No.
86847-94-1
M.F
C6H10OS
M. Wt
130.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Oxa-1-thiaspiro[2.5]octane

CAS Number

86847-94-1

Product Name

6-Oxa-1-thiaspiro[2.5]octane

IUPAC Name

6-oxa-1-thiaspiro[2.5]octane

Molecular Formula

C6H10OS

Molecular Weight

130.21 g/mol

InChI

InChI=1S/C6H10OS/c1-3-7-4-2-6(1)5-8-6/h1-5H2

InChI Key

RKFOZEUYJOCFLA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CS2

6-Oxa-1-thiaspiro[2.5]octane, also known as 1-oxa-6-thiaspiro[2.5]octane, is a heterocyclic compound characterized by its unique spirocyclic structure that incorporates both an oxygen atom and a sulfur atom within a six-membered ring. Its molecular formula is C6H10OSC_6H_{10}OS, and it features a distinctive arrangement that contributes to its chemical properties and reactivity. The spirocyclic nature of this compound allows for a variety of potential applications in organic synthesis and medicinal chemistry due to its unique structural attributes .

  • Oxidation: The compound can be oxidized to yield sulfoxides or sulfones, depending on the oxidizing agent employed and the reaction conditions. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: It can undergo reduction reactions, converting the sulfur atom into sulfide or thiol groups, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace either the oxygen or sulfur atoms in the molecule under acidic or basic conditions .

Major Products Formed

  • From Oxidation: Sulfoxides and sulfones.
  • From Reduction: Sulfides and thiols.
  • From Substitution: Various substituted derivatives depending on the nucleophile used.

Research indicates that 6-Oxa-1-thiaspiro[2.5]octane may exhibit significant biological activity, particularly in the context of medicinal chemistry. Its structural features suggest potential interactions with biological targets, such as enzymes and receptors, which could influence various biochemical pathways. Preliminary studies have explored its potential as a pharmaceutical intermediate, particularly in developing compounds with antitumor activity .

The synthesis of 6-Oxa-1-thiaspiro[2.5]octane can be achieved through several methods:

  • Reaction of 1,3-Dithiolane with Ethylene Oxide: This method involves the use of a catalyst and controlled conditions to facilitate the formation of the spirocyclic structure at elevated temperatures.
  • Lewis Acid-Catalyzed Rearrangement: A notable synthetic route involves using lithium iodide as a Lewis acid to promote rearrangements leading to derivatives of 6-Oxa-1-thiaspiro[2.5]octane .

These synthetic strategies highlight the versatility of this compound in organic synthesis.

6-Oxa-1-thiaspiro[2.5]octane has several applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex spirocyclic compounds.
  • Medicinal Chemistry: Its unique structure makes it a candidate for further studies in drug development, particularly for anticancer agents.
  • Material Science: The compound's distinctive chemical properties are being explored for developing novel materials and catalysts .

Studies on the interactions of 6-Oxa-1-thiaspiro[2.5]octane with biological systems are ongoing. The presence of both oxygen and sulfur atoms in its structure allows it to potentially interact with various molecular targets, influencing biochemical pathways related to cell signaling and metabolism. These interactions could provide insights into its mechanism of action in therapeutic applications, especially concerning anticancer properties .

Several compounds share structural similarities with 6-Oxa-1-thiaspiro[2.5]octane, each possessing distinct chemical properties:

Compound NameKey Features
1-Oxa-6-Azaspiro[2.5]octaneContains nitrogen instead of sulfur; different reactivity patterns.
1-Oxa-6-Thiaspiro[2.5]HeptaneLarger ring size; affects stability and reactivity.
1-Oxa-6-Thiaspiro[2.5]NonaneEven larger ring; influences chemical behavior significantly.

Uniqueness

The uniqueness of 6-Oxa-1-thiaspiro[2.5]octane lies in its specific ring size and the combination of both oxygen and sulfur atoms, which impart distinct chemical properties that are valuable for various applications in research and industry .

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Exact Mass

130.04523611 g/mol

Monoisotopic Mass

130.04523611 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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